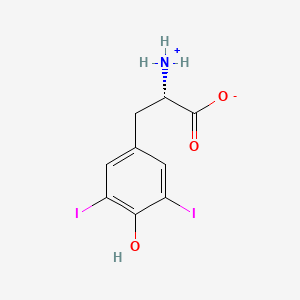

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPYHUZRZVSYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50110067 | |

| Record name | 3,5-Diiodotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50110067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-02-4, 620-59-7, 300-39-0 | |

| Record name | 3,5-Diiodotyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiodotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Tyrosine,5-diiodo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diiodotyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diiodo-L-tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diiodotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50110067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodotyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-diiodo-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIIODOTYROSINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST90Q60YF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid (Diiodotyrosine)

Abstract

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, commonly known as Diiodotyrosine (DIT), is a pivotal molecule in endocrinology and thyroid physiology. As a naturally occurring iodinated derivative of the amino acid L-tyrosine, DIT serves as a direct precursor in the biosynthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[1] Its structure and reactivity are fundamental to the function of the thyroid gland, and its presence or absence is a key indicator of metabolic health and disease. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and analysis of DIT, tailored for researchers, medicinal chemists, and professionals in drug development. It consolidates field-proven insights with established scientific protocols to serve as a practical resource for laboratory applications.

Molecular Structure and Physicochemical Properties

1.1. Chemical Structure

The foundational structure of Diiodotyrosine is the amino acid L-tyrosine, which is characterized by a phenol side chain. In DIT, two iodine atoms are covalently bonded to the phenol ring at positions 3 and 5, ortho to the hydroxyl group. This electrophilic substitution dramatically alters the molecule's steric and electronic properties. The standard stereoisomer found in biological systems is the L-enantiomer, designated as (2S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid.[2]

The presence of the bulky, electron-withdrawing iodine atoms is critical. It lowers the pKa of the phenolic hydroxyl group, influencing its reactivity, and provides the necessary atoms for the subsequent coupling reactions that form the thyroid hormones.

1.2. Physicochemical Properties

The key physicochemical properties of L-Diiodotyrosine are summarized below. These data are essential for designing experimental conditions for its synthesis, purification, and analysis, including solvent selection and storage conditions.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | [1] |

| Synonyms | 3,5-Diiodo-L-tyrosine, DIT, Iodogorgoic acid | [2][3] |

| CAS Number | 300-39-0 | [3] |

| Molecular Formula | C₉H₉I₂NO₃ | [1] |

| Molar Mass | 432.98 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 200 °C (decomposes) | |

| Solubility | Soluble in DMSO (50 mg/mL), 4 M NH₄OH in methanol (50 mg/mL) | [3] |

| Storage Temperature | -20°C |

Biological Significance and Synthesis Pathway

2.1. Role in Thyroid Hormone Biosynthesis

DIT is not an end-product but a crucial intermediate in the synthesis of thyroid hormones.[1] This multi-step process occurs within the colloid of the thyroid follicles and is orchestrated by the enzyme thyroid peroxidase (TPO). The process begins with the iodination of tyrosine residues on a large glycoprotein called thyroglobulin.

-

Iodination: TPO catalyzes the oxidation of iodide ions (I⁻) and their subsequent attachment to the phenol ring of tyrosine residues within thyroglobulin. The addition of one iodine atom forms Monoiodotyrosine (MIT).[4]

-

Di-iodination: TPO further catalyzes the iodination of MIT at the second meta-position to form DIT.[1]

-

Coupling Reaction: The final step is the TPO-catalyzed coupling of these iodinated tyrosine residues.

-

The coupling of one molecule of DIT with one molecule of MIT forms Triiodothyronine (T3) .

-

The coupling of two molecules of DIT forms Thyroxine (T4) .[1]

-

Free DIT can act as a modulator of thyroid peroxidase. At high concentrations (>5 µM), it competitively inhibits the iodination of thyroglobulin, while at very low concentrations (0.05 µM), it can have a stimulatory effect on hormone synthesis, suggesting a complex regulatory role.[5]

2.2. Thyroid Hormone Synthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of thyroid hormones, highlighting the central role of DIT.

Caption: Biosynthesis pathway of thyroid hormones T3 and T4 within the thyroid follicle.

Methodologies for Synthesis and Purification

3.1. Chemical Synthesis via Electrophilic Iodination

While DIT is produced biologically, its chemical synthesis is essential for producing standards for research, clinical assays, and as a starting material for thyroid hormone analogs. The most common approach is the direct electrophilic iodination of L-tyrosine.

Causality behind Reagent Choice: Iodine monochloride (ICl) is a highly effective reagent for this transformation.[6] The I-Cl bond is polarized (Iδ⁺—Clδ⁻), making the iodine atom strongly electrophilic and far more reactive than molecular iodine (I₂). This enhanced reactivity allows for a regioselective and efficient di-iodination of the electron-rich phenol ring of tyrosine at the positions ortho to the activating hydroxyl group. The reaction is typically performed in a basic aqueous medium to deprotonate the phenolic hydroxyl, further activating the ring towards electrophilic attack.

3.2. Experimental Protocol: Synthesis of 3,5-Diiodo-L-tyrosine using Iodine Monochloride

This protocol is adapted from established methods for the di-iodination of L-tyrosine.[6]

Self-Validation: The success of the synthesis is validated at each critical step. The reaction's completion is monitored chromatographically. The precipitation step confirms the formation of a product with altered solubility. Final purity is confirmed by analytical methods described in Section 4.

-

Dissolution: Dissolve L-tyrosine (1 equivalent) in a suitable volume of dilute aqueous ammonia (e.g., 2 M) in a three-neck round-bottom flask equipped with a dropping funnel and a thermometer. Cool the flask in an ice-water bath to maintain a temperature below 5 °C.

-

Rationale: A basic solution deprotonates the phenolic hydroxyl, activating the aromatic ring for electrophilic substitution. Low temperature controls the reaction rate and minimizes side reactions.

-

-

Iodination: Slowly add a solution of iodine monochloride (2.0-2.2 equivalents) dropwise via the dropping funnel over 1-2 hours. Ensure vigorous stirring and maintain the internal temperature below 5 °C throughout the addition.

-

Rationale: Stoichiometric control is crucial. A slight excess of ICl ensures complete di-iodination. Slow addition prevents localized overheating and potential degradation.

-

-

Monitoring and Quenching: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. Once complete, quench any unreacted ICl by adding a few drops of a saturated sodium thiosulfate (Na₂S₂O₃) solution until the characteristic dark iodine color disappears.

-

Rationale: TLC provides a qualitative check for reaction completion. Thiosulfate is a reducing agent that safely neutralizes the reactive ICl.

-

-

Precipitation: Carefully acidify the reaction mixture by the slow addition of hydrochloric acid (e.g., 2 M HCl) until the pH reaches ~5.5. A white or off-white precipitate of 3,5-Diiodo-L-tyrosine will form.

-

Rationale: DIT is zwitterionic and has its lowest solubility at its isoelectric point (around pH 5-6), enabling its selective precipitation from the aqueous solution.

-

-

Isolation and Washing: Isolate the precipitate by vacuum filtration. Wash the filter cake sequentially with cold deionized water to remove inorganic salts and then with a small amount of cold ethanol or acetone to remove organic impurities.

-

Rationale: Washing is critical to remove unreacted reagents and byproducts, improving the purity of the final product.

-

-

Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

3.3. Synthesis Workflow Diagram

Caption: Workflow for the chemical synthesis of 3,5-Diiodo-L-tyrosine.

Analytical and Characterization Protocols

Accurate identification and quantification of DIT are paramount for both research and clinical diagnostics. The following protocols outline standard, validated methods for its characterization.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the definitive method for confirming the chemical structure of synthesized DIT by providing information on the chemical environment of each proton and carbon atom.

Protocol: Acquiring NMR Spectra for DIT

-

Sample Preparation: Dissolve 5-10 mg of the purified DIT sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, with a small amount of NaOD to aid solubility, or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, more scans will be necessary due to the low natural abundance of the isotope.

-

Analysis: Process the spectra and compare the observed chemical shifts (δ) in parts per million (ppm) to established reference values. The key diagnostic signals are the lone aromatic proton and the protons of the alanine side chain.

Typical NMR Chemical Shifts for 3,5-Diiodo-L-tyrosine (in D₂O, pH 7.4): [7]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H (positions 2, 6) | 7.62 | - |

| α-CH | 3.84 | 58.85 |

| β-CH₂ | 3.08, 2.84 | 36.86 |

| Aromatic-C (C-I) | - | 90.96 |

| Aromatic-C (C-H) | - | 142.39 |

| Carboxyl-C | - | 176.69 |

4.2. High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a robust technique for assessing the purity of DIT and quantifying its concentration in various matrices. Reversed-phase HPLC is the most common modality.

Protocol: Reversed-Phase HPLC Analysis of DIT [8][9][10]

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Rationale: The nonpolar C18 stationary phase effectively retains the moderately nonpolar DIT, allowing for good separation from more polar (e.g., Tyrosine) or less polar (e.g., T4) compounds.

-

-

Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (A) and an organic solvent (B).

-

Solvent A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 1% Acetic Acid). Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peaks.

-

Solvent B: Acetonitrile.

-

Example Isocratic Condition: Acetonitrile/Water/Acetic Acid (50:49:1 v/v/v).[8]

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm or 280 nm.

-

Rationale: The aromatic ring of DIT exhibits strong UV absorbance at these wavelengths, enabling sensitive detection.

-

-

Sample Preparation: Dissolve the DIT standard or sample in the mobile phase or a compatible solvent (e.g., DMSO diluted with mobile phase). Filter through a 0.22 µm syringe filter before injection.

-

Quantification: Generate a calibration curve using certified standards of known concentrations to quantify the amount of DIT in unknown samples.

4.3. Mass Spectrometry (MS) for Identification and Sensitive Detection

LC-MS/MS is the gold standard for the highly sensitive and specific detection of DIT, especially in complex biological samples like urine or plasma.[11]

Protocol: LC-MS/MS Analysis of DIT

-

Sample Preparation: For biological samples, a sample cleanup and enrichment step is crucial. This is typically achieved using Solid Phase Extraction (SPE) with C18 cartridges to remove interfering matrix components like salts and proteins.[10][11]

-

Liquid Chromatography: Couple the outlet of an HPLC system (as described in 4.2, often using smaller diameter columns for higher sensitivity) directly to the mass spectrometer's ion source.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Rationale: ESI is a soft ionization technique ideal for polar, non-volatile molecules like amino acids, generating a strong protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.

-

-

Mass Analysis:

-

Full Scan (MS1): Scan for the protonated molecular ion of DIT (C₉H₉I₂NO₃, exact mass = 432.8672 Da). The expected m/z for [M+H]⁺ is 433.875.

-

Tandem MS (MS/MS): Isolate the parent ion (m/z 433.875) and fragment it using Collision-Induced Dissociation (CID). Monitor for specific, characteristic product ions. This mode, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise.

-

-

Data Validation: The identity of DIT is confirmed by the co-elution of the analyte with a pure standard and the presence of the correct precursor-to-product ion transition at a specific ratio.

Applications in Research and Drug Development

The availability of pure, well-characterized DIT is crucial for several areas of scientific inquiry.

-

Precursor for Hormone Analogs: DIT is a key starting material for the synthesis of thyroid hormone analogs, which are used to study hormone-receptor interactions and to develop drugs with modified activity or pharmacokinetic profiles.[12]

-

Enzyme Kinetics Studies: It serves as a substrate or inhibitor in studies of enzymes involved in iodine metabolism, such as thyroid peroxidase and iodotyrosine deiodinase, helping to elucidate their mechanisms of action.[5]

-

Diagnostic and Clinical Research: Quantifying levels of DIT in urine and blood is used to diagnose certain inborn errors of iodine metabolism, such as iodotyrosine deiodinase deficiency, which leads to hypothyroidism.[13]

Conclusion

This compound is more than a simple iodinated amino acid; it is a cornerstone of thyroid biochemistry. A thorough understanding of its structure, chemical properties, and biological context is indispensable for researchers and developers in endocrinology and medicinal chemistry. The validated protocols for its synthesis and analysis provided in this guide offer a robust framework for leveraging this critical molecule in a laboratory setting, enabling further discoveries in metabolic regulation and the development of novel therapeutics for thyroid-related disorders.

References

-

Alexander, N. M. (1979). Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography. Clinical Chemistry, 25(10), 1779-1781. [Link]

-

Shiba, T., Kajiwara, M., Kato, Y., Inoue, K., & Kaneko, T. (1970). Synthesis of L-thyroxine from 3,5-diiodo-L-tyrosine by nonenzymic transamination. Archives of Biochemistry and Biophysics, 140(1), 90-95. [Link]

-

Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-1280. [Link]

-

Ni, H., Ding, M., & Li, J. (2010). High-Performance Liquid Chromatographic Analysis of Iodoamino Acids Produced by Hydrolysis of Iodinated Casein with Barium Hydroxide. Journal of Chromatographic Science, 48(1), 59-64. [Link]

- Google Patents. (n.d.). DE1221646B - Process for the preparation of 3, 5-Diiodothyronines.

-

Biological Magnetic Resonance Bank. (n.d.). bmse000327: 3,5-Diiodo-L-tyrosine. Retrieved from [Link]

-

Gika, H. G., Samanidou, V. F., Papadoyannis, I. N., & Apostolides, Z. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B, 814(1), 163-172. [Link]

-

PubChem. (n.d.). 3',5'-Diiodo-L-tyrosine. Retrieved from [Link]

-

Gika, H. G., Samanidou, V. F., & Papadoyannis, I. N. (2008). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. ResearchGate. [Link]

-

Block, P., & Powell, G. (1942). The Iodination of Tyrosine by Iodine Monochloride. Journal of the American Chemical Society, 64(5), 1070-1072. [Link]

-

Lentjes, E. G., & van Vught, A. J. (1987). Automated high-performance liquid chromatographic method for the determination of iodotyrosines and iodothyronines. Journal of Chromatography B: Biomedical Sciences and Applications, 420, 1-8. [Link]

-

Filimonova, I. L., et al. (2022). Facile Synthesis of l-3,5-Diiodotyrosine by Solvent-Free Iodination of l-Tyrosine with 2,4,6,8-Tetraiodoglycoluril. Russian Journal of Organic Chemistry, 58(11), 1673-1675. [Link]

-

Wikipedia. (n.d.). 3-Iodotyrosine. Retrieved from [Link]

-

Figshare. (2011). Iodination of L-tyrosine by LPO/peroxide/iodide system. [Link]

-

Wikipedia. (n.d.). Diiodotyrosine. Retrieved from [Link]

-

Heinecke, J. W., et al. (1993). Aromatic region of 500-MHz 1 H NMR spectra of dityrosine, trityrosine, and pulcherosine. ResearchGate. [Link]

-

ResearchGate. (n.d.). LC-MS/MS analysis of dityrosine formation in tryptic peptide T6. MS2...[Link]

-

Kadam, Y., et al. (2019). Establishing Signature Fragments for Identification and Sequencing of Dityrosine Cross-Linked Peptides Using Ultraviolet Photodissociation Mass Spectrometry. Analytical Chemistry, 91(20), 13034-13041. [Link]

-

Yip, C., & Klebanoff, S. J. (1963). The Oxidation of 3,5-Diiodotyrosine by Peroxidase and Hydrogen Peroxide. Acta Chemica Scandinavica, 17, 567-574. [Link]

-

Balsam, A., Sexton, F., Borges, M., & Ingbar, S. H. (1983). Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism. Journal of Clinical Investigation, 72(4), 1234-1244. [Link]

-

Colantonio, D. A., & Emanuele, M. A. (2013). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, 73, 25.1.1-25.1.14. [Link]

-

Dème, D., Fimiani, E., Pommier, J., & Nunez, J. (1975). Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase. European Journal of Biochemistry, 51(2), 329-336. [Link]

Sources

- 1. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 2. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 5. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bmse000327 3,5-Diiodo-L-tyrosine at BMRB [bmrb.io]

- 8. Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Diiodotyrosine in Thyroid Hormone Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodotyrosine (DIT) is a pivotal, yet often under-appreciated, intermediate in the intricate biochemical cascade of thyroid hormone synthesis. This guide provides a comprehensive technical overview of the multifaceted role of DIT, from its formation on the thyroglobulin scaffold to its ultimate fate as the primary building block of thyroxine (T4). We will delve into the enzymatic machinery, reaction kinetics, and regulatory mechanisms that govern DIT synthesis and utilization. Furthermore, this document details established analytical methodologies for the quantification of DIT and explores its significance in the pathophysiology of thyroid disorders, offering a robust resource for professionals in endocrinology research and pharmaceutical development.

Introduction: The Centrality of Thyroid Hormones

Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are indispensable for regulating metabolism, growth, and development in vertebrates.[1][2][3] The synthesis of these critical hormones is a complex, multi-step process that occurs within the follicular lumen of the thyroid gland and is exquisitely dependent on the availability of iodine and a specialized enzymatic apparatus.[4][5][6] At the heart of this process lies the iodination of specific tyrosine residues on thyroglobulin (Tg), a large glycoprotein that serves as the protein backbone for hormone production.[7][8][9] This iodination gives rise to two key precursors: monoiodotyrosine (MIT) and diiodotyrosine (DIT). While both are essential, DIT holds a unique and central role as the direct precursor to the most abundant thyroid hormone, T4. Understanding the lifecycle of DIT is therefore fundamental to comprehending both normal thyroid physiology and the molecular basis of thyroid disease.

The Molecular Architecture for Synthesis

Thyroglobulin: The Synthesis Scaffold

Thyroglobulin (Tg) is a large, 660 kDa homodimeric glycoprotein that is synthesized in the thyrocyte endoplasmic reticulum and secreted into the follicular lumen.[2][8] Each monomer of human Tg contains approximately 66 tyrosine residues, but not all are equally susceptible to iodination.[7] The specific three-dimensional conformation of Tg creates a "hierarchy of tyrosyl residues," where certain tyrosine residues are preferentially iodinated and subsequently coupled to form hormones.[7] This structural specificity ensures the efficient and regulated production of T4 and T3. Key hormonogenic acceptor sites, such as tyrosine residues at positions 5, 1291, 2554, and 2747, have been identified as primary locations for T4 and T3 formation.[7]

The Enzymatic Powerhouse: TPO and DUOX

Two membrane-bound enzymes located at the apical surface of the thyrocyte are critical for DIT synthesis:

-

Thyroid Peroxidase (TPO): This heme-containing enzyme is the workhorse of thyroid hormone synthesis.[1][10] It catalyzes both the oxidation of iodide and its subsequent covalent attachment to tyrosine residues on thyroglobulin (iodination).[1][9][10] TPO also catalyzes the final coupling reaction of iodotyrosines to form T3 and T4.[4][10][11]

-

Dual Oxidase (DUOX): The reactions catalyzed by TPO are oxidative and require a steady supply of hydrogen peroxide (H₂O₂).[12][13] This critical substrate is generated at the apical membrane by the NADPH oxidase enzymes DUOX1 and DUOX2.[12][14][15] The activity of DUOX enzymes is indispensable for hormone synthesis, and mutations in DUOX genes can lead to congenital hypothyroidism.[14][15]

The Formation of Diiodotyrosine: A Step-by-Step Mechanistic View

The synthesis of DIT, a process known as iodide organification, occurs in the follicular lumen and can be broken down into two primary stages:

Iodide Oxidation

Dietary iodide is actively transported into the thyrocyte and then to the follicular lumen.[9] At the apical membrane, TPO utilizes H₂O₂ generated by DUOX to oxidize the iodide ion (I⁻) into a more reactive iodine species, likely atomic iodine (I) or the iodinium ion (I⁺).[1][6][16] This oxidation step is the rate-limiting factor in hormone synthesis when iodide is plentiful.[6]

Tyrosine Iodination

The reactive iodine species generated by TPO is then incorporated onto the phenol ring of specific tyrosine residues within the thyroglobulin molecule.[1][9] This reaction proceeds in a stepwise manner:

-

Formation of MIT: The addition of one iodine atom to a tyrosine residue forms monoiodotyrosine (MIT).[9][17]

-

Formation of DIT: A second iodine atom is then added to the MIT residue to form diiodotyrosine (DIT).[9][17][18]

The ratio of MIT to DIT formed on thyroglobulin is influenced by the level of iodine availability. Under conditions of low iodine intake, the MIT/DIT ratio is higher, favoring T3 synthesis.[7]

The Crucial Role of DIT in the Coupling Reaction

Once formed, DIT serves as the essential building block for the synthesis of thyroxine (T4).

The Coupling Mechanism

TPO catalyzes the oxidative coupling of two iodotyrosine molecules that are still part of the thyroglobulin backbone.[4][11] The prevailing evidence supports a radical mechanism, where TPO oxidizes the iodotyrosyl residues to form radicals.[19] These radicals then react to form the final hormone product.

Formation of Thyroxine (T4)

The primary pathway for T4 synthesis involves the coupling of two DIT molecules.[4][18][20] One DIT molecule acts as the "donor," and its iodinated phenyl group is transferred to another "acceptor" DIT molecule. This forms a T4 residue linked to the thyroglobulin backbone, leaving a dehydroalanine residue at the donor site.[2]

Formation of Triiodothyronine (T3)

T3 is formed through a similar coupling reaction, but in this case, one MIT molecule couples with one DIT molecule.[4][18][20]

The entire process, from iodide trapping to hormone storage within the colloid, is a highly efficient and spatially organized system.

Caption: Overview of Thyroid Hormone Synthesis Pathway.

Analytical Methodologies for DIT Quantification

Accurate quantification of DIT is crucial for both basic research and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is the gold standard.

Sample Preparation: Enzymatic Hydrolysis of Thyroglobulin

To analyze DIT, it must first be liberated from the thyroglobulin backbone.

-

Tissue Homogenization: Thyroid tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Protein Precipitation: Proteins are precipitated using an agent like trichloroacetic acid (TCA) and centrifuged. The pellet containing Tg is retained.

-

Enzymatic Digestion: The protein pellet is resuspended and subjected to exhaustive enzymatic hydrolysis using a broad-spectrum protease like Pronase.[21][22] This digestion is typically carried out overnight at 37°C.

-

Extraction: The resulting hydrolysate, containing free amino acids including MIT and DIT, is then prepared for HPLC analysis, often involving a solid-phase extraction (SPE) step for cleanup and concentration.[23]

Experimental Protocol: HPLC with UV Detection

This protocol provides a general framework for the separation and quantification of DIT.

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: Ramp to 40% B

-

25-30 min: Ramp to 90% B (column wash)

-

30-35 min: Return to 5% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 280 nm.

-

Quantification: DIT concentration is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of pure DIT.

For enhanced sensitivity and specificity, particularly in complex biological matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[23][24]

Caption: Experimental Workflow for DIT Quantification.

Pathophysiological Implications

Defects in any step of DIT synthesis or utilization can lead to thyroid dysfunction, most commonly congenital hypothyroidism.[3]

-

TPO Defects: Genetic mutations in the TPO gene can impair or eliminate its enzymatic activity, leading to a failure to produce DIT and subsequent thyroid hormones.[10]

-

DUOX Defects: Mutations in DUOX2 or its maturation factor DUOXA2 are a known cause of congenital hypothyroidism, as the lack of H₂O₂ production halts the TPO-catalyzed reactions.[12][14]

-

Iodide Transport Defects: While not directly related to DIT synthesis enzymology, defects in iodide transporters like the sodium-iodide symporter (NIS) prevent the necessary raw material from reaching the site of synthesis.

-

Iodotyrosine Deiodinase Deficiency: The enzyme iodotyrosine deiodinase is responsible for recycling iodine from unused MIT and DIT molecules within the thyrocyte.[25][26] A deficiency in this enzyme leads to iodine wastage and can cause goiter and hypothyroidism, particularly in iodine-deficient regions.[26]

Conclusion and Future Directions

Diiodotyrosine is far more than a passive intermediate; it is a cornerstone of thyroid hormone biosynthesis. Its formation is tightly regulated by a sophisticated enzymatic complex, and its availability is the direct determinant of thyroxine production. For researchers and drug development professionals, a deep understanding of DIT metabolism provides a platform for identifying novel therapeutic targets for thyroid disorders. Future research may focus on modulating TPO activity, understanding the precise structural determinants of hormonogenic sites on thyroglobulin, and developing more sensitive biomarkers for tracking subtle dysregulations in the synthesis pathway.

References

- Monoiodotyrosine (MIT) and Diiodotyrosine (DIT); Definition and Role in Thyroid Hormone synthesis. (2025). YouTube.

-

Diiodotyrosine. (n.d.). Wikipedia. [Link]

-

Role of the NADPH Oxidases DUOX and NOX4 in Thyroid Oxidative Stress. (2013). Antioxidants & Redox Signaling. [Link]

-

Mechanism of simultaneous iodination and coupling catalyzed by thyroid peroxidase. (1998). The Journal of Biological Chemistry. [Link]

-

Exploring the potential regulation of DUOX in thyroid hormone‑autophagy signaling via IGF‑1 in the skeletal muscle (Review). (2022). Molecular Medicine Reports. [Link]

-

H2O2 Metabolism in Normal Thyroid Cells and in Thyroid Tumorigenesis: Focus on NADPH Oxidases. (2019). Antioxidants (Basel). [Link]

-

Thyroglobulin From Molecular and Cellular Biology to Clinical Endocrinology. (2017). Endocrine Reviews. [Link]

-

Evidence for a radical mechanism in peroxidase-catalyzed coupling. I. Steady-state experiments with various peroxidases. (1983). The Journal of Biological Chemistry. [Link]

-

Roles of Hydrogen Peroxide in Thyroid Physiology and Disease. (2010). The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Regulation of Dual Oxidase Expression and H2O2 Production by Thyroglobulin. (2014). Thyroid. [Link]

-

The structure of natively iodinated bovine thyroglobulin. (2021). Acta Crystallographica Section D: Structural Biology. [Link]

-

Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond. (2021). Nutrients. [Link]

-

Thyroid peroxidase. (n.d.). Wikipedia. [Link]

-

Synthesis and Regulation of Thyroid Hormones. (2024). JoVE. [Link]

-

The structure of human thyroglobulin. (2020). Nature. [Link]

-

Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro. (1985). The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Coupling of Iodotyrosine Catalyzed by Human Thyroid Peroxidase in Vitro. (1985). The Journal of Clinical Endocrinology & Metabolism. [Link]

- Process of Thyroid Hormone Synthesis, Form

-

The structure of human thyroglobulin. (2019). MRC Laboratory of Molecular Biology. [Link]

- Mechanisms of Thyroid Hormone Synthesis and Secretion. (2024). YouTube.

- Thyroperoxidase Or Thyroid Peroxidase Enzyme ; Definition, Function, Application in Thyroid Hormone. (2025). YouTube.

- Thyroid Hormones | Synthesis. (2025). YouTube.

-

Thyroid. (n.d.). Wikipedia. [Link]

-

The formation of thyroxine from diiodotyrosine in the presence of horseradish peroxidase and hydrogen peroxide. (1965). Biochimica et Biophysica Acta. [Link]

-

Chapter 2 Thyroid Hormone Synthesis And Secretion. (2015). Endotext - NCBI Bookshelf. [Link]

-

Free Diiodotyrosine Effects on Protein Iodination and Thyroid Hormone Synthesis Catalyzed by Thyroid Peroxidase. (1975). European Journal of Biochemistry. [Link]

-

[Molecular Mechanism of Thyroid Hormone Synthesis]. (1994). Nihon Rinsho. [Link]

-

Physiology, Thyroid. (2023). StatPearls - NCBI Bookshelf. [Link]

-

Relationship: Thyroid Gland and Iodotyrosine. (n.d.). Caring Sunshine. [Link]

-

Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. (2007). Mass Spectrometry Reviews. [Link]

-

Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. (2023). ResearchGate. [Link]

-

Pathophysiology and Diagnosis of Thyroid Disease. (2000). Medicare Coverage of Routine Screening for Thyroid Dysfunction - NCBI Bookshelf. [Link]

-

Quantification of urinary o,o -dityrosine, a biomarker for oxidative damage to proteins, by high performance liquid chromatograp. (n.d.). ElectronicsAndBooks. [Link]

-

Automated high-performance liquid chromatographic method for the determination of iodotyrosines and iodothyronines. (1984). Journal of Chromatography. [Link]

-

Detection methods of dityrosine. HPLC, high‐performance liquid... (n.d.). ResearchGate. [Link]

Sources

- 1. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 3. Pathophysiology and Diagnosis of Thyroid Disease - Medicare Coverage of Routine Screening for Thyroid Dysfunction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Synthesis and Regulation of Thyroid Hormones [jove.com]

- 6. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Thyroglobulin From Molecular and Cellular Biology to Clinical Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structure of human thyroglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thyroid - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Mechanism of simultaneous iodination and coupling catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Role of the NADPH Oxidases DUOX and NOX4 in Thyroid Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 19. Evidence for a radical mechanism in peroxidase-catalyzed coupling. I. Steady-state experiments with various peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Physiology, Thyroid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. caringsunshine.com [caringsunshine.com]

An In-Depth Technical Guide to the Core Functions of Diiodotyrosine (DIT) and Monoiodotyrosine (MIT)

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

Part 1: Foundational Biochemistry of Iodinated Tyrosines

Introduction to Monoiodotyrosine (MIT) and Diiodotyrosine (DIT)

Monoiodotyrosine (MIT) and Diiodotyrosine (DIT) are non-proteinogenic amino acids that serve as fundamental precursors to the thyroid hormones, triiodothyronine (T3) and thyroxine (T4).[1][2] Their formation, through the iodination of tyrosine residues, is a critical step in thyroid hormone biosynthesis. While structurally similar, the addition of a second iodine atom to DIT imparts distinct properties that influence their respective roles in both normal physiology and pathological states. Understanding the nuances of MIT and DIT function is paramount for researchers in endocrinology and professionals in drug development targeting thyroid-related disorders.

The Role of Thyroglobulin as the Synthesis Scaffold

Thyroid hormone synthesis does not occur with free tyrosine but rather with tyrosine residues integrated within a large glycoprotein scaffold known as thyroglobulin (Tg).[3] Synthesized in the follicular cells of the thyroid gland, this 660 kDa homodimer is secreted into the follicular lumen, or colloid.[3] Each molecule of human thyroglobulin contains approximately 120 tyrosine residues, though only a fraction of these are accessible for iodination.[4] The specific microenvironment of each tyrosine residue within the three-dimensional structure of thyroglobulin influences its susceptibility to iodination and subsequent coupling.[5]

Enzymatic Iodination: The Role of Thyroid Peroxidase (TPO) and Dual Oxidase (DUOX)

The covalent attachment of iodine to the tyrosine residues of thyroglobulin is catalyzed by the enzyme thyroid peroxidase (TPO), a heme-containing protein located on the apical membrane of thyroid follicular cells.[1][6] This process, known as organification, requires an oxidized form of iodine. The generation of hydrogen peroxide (H₂O₂), the oxidizing agent for this reaction, is mediated by the dual oxidase (DUOX) enzymes, which are also located at the apical membrane.[7]

The catalytic cycle of TPO involves the following key steps:

-

Oxidation of TPO: H₂O₂ oxidizes the ferric (Fe³⁺) heme group of TPO to a highly reactive intermediate known as Compound I.[7]

-

Iodide Oxidation: Compound I then oxidizes iodide (I⁻) to a more reactive iodine species.

-

Iodination of Tyrosine: This activated iodine is then incorporated into the phenol ring of specific tyrosine residues on thyroglobulin, forming MIT and subsequently DIT.[1]

Part 2: The Canonical Function: Thyroid Hormone Synthesis

Coupling of MIT and DIT to form T3 and T4

Following their formation, MIT and DIT residues within the thyroglobulin molecule undergo a coupling reaction, also catalyzed by TPO, to form the thyroid hormones T3 and T4.[1][8][9] This involves the joining of two iodinated tyrosine molecules:

-

T4 Formation: The coupling of two DIT molecules results in the formation of thyroxine (T4).[1]

-

T3 Formation: The coupling of one MIT molecule and one DIT molecule forms triiodothyronine (T3).[1]

The newly synthesized thyroid hormones remain part of the thyroglobulin structure and are stored in the colloid.[7] Upon stimulation by thyroid-stimulating hormone (TSH), thyroglobulin is endocytosed back into the follicular cells, where it is proteolytically degraded to release T3 and T4 into circulation.[2]

Diagram of thyroid hormone synthesis pathway.

The Fate of Uncoupled MIT and DIT: Iodine Recycling by Iodotyrosine Deiodinase (IYD)

A significant portion of MIT and DIT residues on thyroglobulin do not undergo the coupling reaction. To conserve iodine, a crucial and often limited element, these uncoupled iodotyrosines are deiodinated by the enzyme iodotyrosine deiodinase (IYD), also known as dehalogenase 1 (DEHAL1).[10] This enzyme, located in the thyroid follicular cells, specifically removes iodine from MIT and DIT, releasing iodide that can be re-utilized for further thyroid hormone synthesis.[10] Genetic defects in IYD can lead to impaired iodine recycling and consequently, hypothyroidism.[10]

Part 3: Comparative Analysis of MIT and DIT

Quantitative Aspects: Relative Abundance and Ratios

The ratio of MIT to DIT within thyroglobulin is not fixed and can vary depending on the availability of iodine. Under conditions of iodine sufficiency, the formation of DIT is favored, leading to a lower MIT/DIT ratio. Conversely, in states of iodine deficiency, there is a relative increase in the production of MIT, resulting in a higher MIT/DIT ratio. This shift is a physiological adaptation to promote the synthesis of T3 over T4, as T3 is the more biologically active thyroid hormone and requires one less iodine atom.

| Condition | Typical MIT/DIT Ratio in Thyroglobulin | Predominant Hormone Synthesized |

| Euthyroid (Iodine Sufficient) | Low | T4 |

| Hyperthyroidism (e.g., Graves' Disease) | Variable, can be low | Increased T4 and T3 |

| Hypothyroidism (e.g., Iodine Deficiency) | High | Preferential T3 synthesis |

| Hashimoto's Thyroiditis | Variable, depends on disease stage | Decreased T4 and T3 |

Functional Divergence Beyond Hormone Precursors

While their primary role is as precursors to thyroid hormones, there is emerging evidence for other physiological functions of MIT and DIT. Free DIT has been shown to have a modulatory effect on TPO, acting as a regulatory ligand.[8][11] Furthermore, both MIT and DIT can be detected in the circulation, suggesting potential extra-thyroidal roles that are yet to be fully elucidated.[12]

Part 4: Role in Thyroid Pathophysiology

Iodine Deficiency and its Impact on MIT and DIT Levels

Iodine deficiency is a major cause of thyroid dysfunction worldwide. As mentioned, a key adaptation to low iodine intake is an increase in the MIT/DIT ratio within thyroglobulin. This alteration favors the production of T3, the more potent thyroid hormone, thereby maximizing the metabolic impact of the limited available iodine.

Autoimmune Thyroid Diseases: Graves' Disease and Hashimoto's Thyroiditis

In Graves' disease, an autoimmune condition characterized by the production of stimulating autoantibodies against the TSH receptor, there is a generalized overproduction of thyroid hormones. In Hashimoto's thyroiditis, an autoimmune-mediated destruction of the thyroid gland, there is a progressive decline in thyroid hormone synthesis. The MIT/DIT ratio can be altered in these conditions, reflecting the underlying pathology of either overstimulation or destruction of the thyroid follicular cells.

Genetic Defects in Iodothyronine Metabolism

Mutations in the genes encoding for enzymes involved in MIT and DIT metabolism can lead to congenital hypothyroidism. Defects in IYD, for instance, impair the recycling of iodine from uncoupled MIT and DIT, leading to iodine wastage and reduced thyroid hormone synthesis.[10]

Part 5: Extra-Thyroidal Presence and Function

Evidence for Non-Thyroidal Synthesis and Circulation

While the thyroid gland is the primary site of MIT and DIT synthesis, there is evidence to suggest extra-thyroidal production and presence.[12] Both iodotyrosines can be detected in the serum of athyrotic individuals, and their levels can be influenced by factors other than thyroidal secretion.[12] One proposed extra-thyroidal source of MIT is the deiodination of DIT.

Potential Physiological Roles

The physiological significance of circulating MIT and DIT is an active area of research. It has been suggested that they may have roles in modulating neurotransmission and other cellular processes. However, more research is needed to fully understand their extra-thyroidal functions.

Part 6: Methodologies for Research and Drug Development

Experimental Protocols for Quantification of MIT and DIT

Accurate quantification of MIT and DIT in biological matrices is crucial for both basic research and clinical diagnostics. The gold standard for this is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Step-by-Step Protocol for LC-MS/MS Analysis of MIT and DIT in Human Serum:

-

Sample Preparation:

-

To 200 µL of serum, add an internal standard solution containing isotopically labeled MIT and DIT.

-

Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

HPLC Separation:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over a run time of 10-15 minutes is used to separate MIT, DIT, and other thyroid hormones.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for MIT, DIT, and their internal standards are monitored for quantification.

-

Experimental workflow for LC-MS/MS analysis of MIT and DIT.

DIT and MIT-Related Enzymes as Therapeutic Targets

The enzymes involved in the synthesis and metabolism of MIT and DIT are attractive targets for the development of drugs to treat thyroid disorders.

-

TPO Inhibitors: Drugs that inhibit TPO are used to treat hyperthyroidism by reducing the production of thyroid hormones. The thionamides, such as methimazole and propylthiouracil, are classic examples of TPO inhibitors.[6][7] They act by irreversibly inhibiting the enzyme, thereby blocking the iodination and coupling steps of thyroid hormone synthesis.[7]

-

IYD Inhibitors: Inhibition of IYD could potentially be a therapeutic strategy in certain contexts, although this is a less explored area.[4][13] Developing specific inhibitors for IYD could be useful in conditions where modulating iodine recycling is beneficial. More research is needed to validate IYD as a drug target.[4][14]

Part 7: Conclusion and Future Directions

Monoiodotyrosine and Diiodotyrosine are far more than simple precursors to thyroid hormones. They are central players in the intricate regulation of thyroid physiology, and their relative abundance provides a sensitive indicator of thyroid function and iodine status. For researchers and drug development professionals, a deep understanding of the biochemistry, function, and analysis of MIT and DIT is essential. Future research should continue to explore the extra-thyroidal roles of these molecules and further investigate the therapeutic potential of targeting the enzymes that govern their metabolism. The development of more specific and potent inhibitors for TPO and the validation of IYD as a drug target represent exciting avenues for the future of thyroid pharmacology.

References

- Current time information in Boston, MA, US. (n.d.). Google.

- Monoiodotyrosine (MIT) and Diiodotyrosine (DIT); Definition and Role in Thyroid Hormone synthesis. (2025, March 10). In YouTube.

- The Core Mechanism of Thyroid Peroxidase Inhibition by Methimazole: A Technical Guide. (n.d.). Benchchem.

- Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. (2005). Journal of Chromatography B, 814(1), 163-172.

- Relationship: Thyroid Gland and Iodotyrosine. (n.d.). Caring Sunshine.

- Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources. (2019). Molecules, 24(21), 3914.

- Doerge, D. R., & Takazawa, R. S. (1990). Mechanism of thyroid peroxidase inhibition by ethylenethiourea. Chemical Research in Toxicology, 3(2), 98-101.

- In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase. (2020). Toxicology in Vitro, 65, 104797.

- Extrathyroidal physiology of monoiodotyrosine in humans. (n.d.). Semantic Scholar.

- Thyroid peroxidase. (n.d.). In Wikipedia.

- Ohtaki, S., Nakagawa, H., Kimura, S., & Yamazaki, I. (1983). Steady state kinetics and regulation of thyroid peroxidase-catalyzed iodination. The Journal of Biological Chemistry, 258(6), 3467-3472.

- Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. (n.d.). MDPI.

- Thyroid peroxidase: kinetics, pH optima and substrate dependency. (1981). Acta Endocrinologica, 96(2), 196-202.

- Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection. (1997). Journal of Chromatography B: Biomedical Sciences and Applications, 691(2), 239-247.

- In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase. (2020). Toxicology in Vitro, 65, 104797.

- Bianco, A. C., & Kim, B. W. (2009). Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Endocrinology, 150(1), 10-12.

- Identification of iodothyronine deiodinase 2 inhibitors among FDA-approved drug library using high throughput screening. (2021). Endocrine Abstracts, 73, EP75.

- Sample preparation for in vitro analysis of iodine in thyroid tissue using X-ray fluorescence. (n.d.).

- Extrathyroidal physiology of monoiodotyrosine in humans. (n.d.). Sigma-Aldrich.

- Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. (2005). Journal of Chromatography B, 814(1), 163-172.

- Pommier, J., Deme, D., & Nunez, J. (1976). Kinetics of thyroglobulin iodination and of hormone synthesis catalysed by thyroid peroxidase. Role of iodide in the coupling reaction. European Journal of Biochemistry, 70(2), 407-414.

- Ohtaki, S., Nakagawa, H., Nakamura, M., & Yamazaki, I. (1982). Iodination and oxidation of thyroglobulin catalyzed by thyroid peroxidase. The Journal of Biological Chemistry, 257(22), 13398-13403.

- Bianco, A. C., & Kim, B. W. (2011). Physiological role and regulation of iodothyronine deiodinases: a 2011 update. Endocrine Reviews, 32(4), 435-451.

- Larsson, M., Nyström, H., & Forssell-Aronsson, E. (2008). Sample Preparation for in vitro Analysis of Iodine in Thyroid Tissue using X-ray Fluorescence. Cancer Informatics, 6, 179-184.

- Deiodinases' Inhibitors: A Double-Edged Sword. (2025, September 24). International Journal of Molecular Sciences, 26(19), 11485.

- Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. (2023). Journal of the American Society for Mass Spectrometry, 34(8), 1641-1650.

- Morrison, M., & Schonbaum, G. R. (1976). Kinetics and mechanism of the peroxidase-catalyzed iodination of tyrosine. The Journal of Biological Chemistry, 251(16), 4901-4905.

- Diiodotyrosine. (n.d.). In Wikipedia.

- The thyroid gland. (n.d.). In Endotext.

- A combined LC-MS/MS and LC-MS3 multi-method for the quantification of iodothyronines in human blood serum. (2018). Journal of Chromatography B, 1092, 335-343.

- A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum. (2020). Clinical Chemistry, 66(4), 579-589.

- Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. (n.d.).

- Thyroid. (n.d.). In Wikipedia.

- Thyroid hormone testing by tandem mass spectrometry. (2011). Clinical Biochemistry, 44(1), 8-17.

- Dème, D., Fimiani, E., Pommier, J., & Nunez, J. (1975). Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase. European Journal of Biochemistry, 51(2), 329-336.

- Major Instruments – CEHS. (n.d.). MIT Center for Environmental Health Sciences.

- The structure of natively iodinated bovine thyroglobulin. (2021). IUCrJ, 8(Pt 4), 548-558.

- How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf.

- A sensitive mass spectrometric method for hypothesis-driven detection of peptide post-translational modifications: multiple reaction monitoring-initiated detection and sequencing (MIDAS). (2005). Nature Protocols, 1(1), 119-129.

- Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS. (2015). Neuroendocrinology, 101(4), 282-296.

- Optimized Mass Spectrometry Detection of Thyroid Hormones and Polar Metabolites in Rodent Cerebrospinal Fluid. (2024, January 23). Metabolites, 14(2), 70.

- LC-MS/MS Quantitative Analysis of 11 Total Thyroid Hormones and Metabolites in Serum for Clinical Research Use. (2017, May 3). Thermo Fisher Scientific.

- Preoperative Serum Thyrotropin to Thyroglobulin Ratio Is Effective for Thyroid Nodule Evaluation in Euthyroid Patients. (2019). Thyroid, 29(11), 1606-1613.

- Benvenga, S., & Guarneri, F. (2019). Thyroid hormone binding motifs and iodination pattern of thyroglobulin. Frontiers in Endocrinology, 10, 789.

- Iodine, Thyroglobulin and Thyroid Gland. (2015). Physiological Research, 64(Suppl 2), S185-S191.

Sources

- 1. youtube.com [youtube.com]

- 2. Thyroid - Wikipedia [en.wikipedia.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thyroid hormone binding motifs and iodination pattern of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 9. The thyroid gland - Endocrinology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. caringsunshine.com [caringsunshine.com]

- 11. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extrathyroidal physiology of monoiodotyrosine in humans. | Semantic Scholar [semanticscholar.org]

- 13. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deiodinases' Inhibitors: A Double-Edged Sword - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties of Diiodotyrosine

An In-Depth Technical Guide to the Chemical Properties of Diiodotyrosine

Introduction

Diiodotyrosine (DIT), a naturally occurring iodinated derivative of the amino acid tyrosine, stands as a cornerstone molecule in thyroid biochemistry.[1] While not incorporated into proteins during translation, its significance lies in its role as a direct precursor to the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[2][3] These hormones are fundamental regulators of metabolism, growth, and development in vertebrates.[1] Understanding the nuanced chemical properties of DIT—from its molecular architecture and reactivity to its spectroscopic signature—is therefore critical for researchers in endocrinology, drug development professionals targeting thyroid-related pathologies, and biochemists studying enzymatic halogenation and coupling reactions. This guide provides a detailed exploration of the core chemical characteristics of Diiodotyrosine, grounded in established experimental evidence and analytical methodologies.

Molecular Structure and Physicochemical Properties

The chemical identity of Diiodotyrosine is defined by a tyrosine backbone with two iodine atoms substituted onto the phenol ring at the meta-positions relative to the hydroxyl group (positions 3 and 5). This heavy halogenation profoundly influences its physical and chemical behavior.

The IUPAC name for the biologically relevant L-isomer is (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid.[2][4] Its structure is a zwitterionic amino acid, characterized by a chiral alpha-carbon, an amino group, a carboxylic acid group, and the distinctive diiodophenolic side chain.

Caption: 2D Chemical Structure of L-Diiodotyrosine.

Key physicochemical properties are summarized in the table below, providing essential data for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₉I₂NO₃ | [2][5][6] |

| Molar Mass | 432.98 g/mol | [2][4][6][7] |

| CAS Number | 66-02-4 (DL-form); 300-39-0 (L-form) | [4][6] |

| Appearance | White to off-white crystalline solid | [8] |

| Decomposition Temp. | ~200-213 °C | [7] |

| Water Solubility | 0.617 g/L (617 mg/L) at 25 °C | [4][6][7] |

| DMSO Solubility | 93 mg/mL (Anhydrous) | [9] |

| pKa₁ (α-carboxyl) | 2.12 | [7] |

| pKa₂ (phenol) | 6.48 | [7] |

| pKa₃ (α-amino) | 7.82 | [7] |

Synthesis and Biosynthesis

Chemical Synthesis

The laboratory synthesis of DIT is typically achieved through the direct electrophilic iodination of L-tyrosine. A robust method involves using reagents such as bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄), which provides a controlled source of electrophilic iodine.[10] The reaction proceeds by electrophilic aromatic substitution, where the electron-rich phenol ring of tyrosine attacks the iodine cation. The hydroxyl group strongly activates the ortho positions (3 and 5), leading to disubstitution.

Experimental Protocol: Synthesis and Purification of 13C₂-Diiodotyrosine

This protocol is adapted from the synthesis of isotopically labeled DIT, demonstrating the core chemical principles.[10]

-

Dissolution: Dissolve 13C₂-tyrosine in a mixture of ultrapure water and methanol.

-

Iodination: Add bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) to the solution. The reaction is typically performed at room temperature and stirred for several hours to ensure complete disubstitution.

-

Quenching & Evaporation: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Evaporate the methanol under reduced pressure.

-

Purification by Isoelectric Point Precipitation: The key to separating DIT from unreacted tyrosine and the mono-iodinated intermediate (MIT) is exploiting differences in their isoelectric points.

-

Adjust the pH of the aqueous solution to approximately 4.3 using a base (e.g., 3M NaOH) while stirring vigorously.[10]

-

At its isoelectric point, DIT has minimal solubility and will precipitate out of the solution.

-

Filter the precipitate and wash with ultrapure water.

-

-

Recrystallization & Drying: For higher purity, the precipitate can be redissolved in a dilute acid (e.g., 1% HCl) and reprecipitated. The final solid is dried and stored in the dark under an inert atmosphere (e.g., N₂).[10]

Biosynthesis in the Thyroid Gland

In vivo, DIT is not synthesized as a free amino acid but as a residue within the large glycoprotein thyroglobulin (Tg).[11] This process is a cornerstone of thyroid hormone production.

-

Iodide Trapping: Follicular cells in the thyroid gland actively transport iodide ions from the bloodstream.[11]

-

Oxidation & Iodination: At the apical membrane, the enzyme thyroid peroxidase (TPO), utilizing hydrogen peroxide (H₂O₂) as an oxidant, oxidizes iodide (I⁻) to a reactive iodine species.[11][12]

-

Organification: This activated iodine is then covalently attached to the phenol ring of specific tyrosine residues on the thyroglobulin scaffold. This TPO-catalyzed reaction, known as organification, first produces Monoiodotyrosine (MIT) and subsequently Diiodotyrosine (DIT).[3][11]

Caption: Biosynthesis of DIT on the Thyroglobulin Scaffold.

Chemical Reactivity and Key Reactions

The chemical utility of DIT is dominated by its role in enzymatic coupling and deiodination reactions.

Oxidative Coupling: The Path to Thyroid Hormones

The paramount reaction of DIT is its TPO-catalyzed oxidative coupling to form thyroid hormones. This reaction occurs while the DIT residues are still part of the thyroglobulin protein.[13]

-

Thyroxine (T4) Formation: Two DIT residues are coupled. One DIT acts as the "donor" of its iodinated phenol ring, while the other acts as the "acceptor."[2][3]

-

Triiodothyronine (T3) Formation: One DIT residue couples with one MIT residue.[2][3]

The proposed mechanism involves the TPO-mediated oxidation of the iodotyrosyl residues to form free radicals. These radicals then combine to form the ether linkage characteristic of thyroid hormones, leaving a dehydroalanine residue at the donor site on the thyroglobulin backbone.[14]

Caption: Oxidative Coupling of DIT to form T4 and T3.

Regulation of Thyroid Peroxidase (TPO)

Free DIT (not bound to thyroglobulin) can modulate the activity of TPO in a concentration-dependent manner.

-

Inhibition: At higher concentrations (>5 µM), free DIT acts as a competitive inhibitor of TPO, likely competing with tyrosine residues for the enzyme's active site.[15]

-

Stimulation: At very low concentrations (~0.05 µM), free DIT can stimulate thyroid hormone synthesis, suggesting it may act as a regulatory ligand for TPO.[15]

Deiodination: Iodide Salvage

The thyroid gland is highly efficient at recycling iodide. The flavoprotein iodotyrosine deiodinase (IYD) catalyzes the removal of iodine from free MIT and DIT that are released during the proteolysis of thyroglobulin.[16] This "salvage pathway" is crucial for maintaining adequate iodide stores for continuous hormone synthesis. The crystal structure of IYD in complex with DIT has been solved, revealing the molecular basis for substrate recognition and catalysis.[16]

Spectroscopic and Analytical Characterization

A suite of modern analytical techniques is used to identify, quantify, and characterize DIT.

Mass Spectrometry (MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of DIT in complex biological matrices like urine or blood.[10][17][18] Its high sensitivity and specificity allow for precise quantification, which is crucial for diagnosing certain metabolic disorders like iodotyrosine dehalogenase 1 deficiency.[10][17] Electrospray ionization (ESI) is commonly used, and fragmentation patterns in MS/MS can differentiate DIT from its isomers.[19]

Workflow: LC-MS/MS Analysis of DIT in Urine

Caption: General workflow for isotope dilution LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of DIT and investigating its dynamics in solution.[4][20] The ¹H NMR spectrum is characterized by a singlet for the two equivalent aromatic protons on the di-iodinated ring, along with signals for the α- and β-protons of the alanine side chain.[4][21] Relaxation studies using NMR have provided insights into the internal flexibility of the molecule in solution.[20]

Infrared (IR) and UV-Vis Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of DIT's functional groups and has been used to study its oxidation in biological systems like Photosystem II.[22][23] UV-Vis spectrophotometry can be used for the quantitative analysis of DIT in purified protein digests, as the phenol chromophore's absorbance is pH-dependent and distinct from that of tyrosine and MIT.[24]

Conclusion

Diiodotyrosine is a molecule of profound biological and chemical importance. Its properties are dictated by the unique combination of an amino acid scaffold and a heavily halogenated aromatic ring. The chemical reactivity of DIT is precisely harnessed by the thyroid gland's enzymatic machinery, particularly thyroid peroxidase, to execute the critical steps of thyroid hormone synthesis—iodination and oxidative coupling. Modern analytical techniques, especially mass spectrometry, have enabled sensitive and specific detection, furthering our understanding of its role in health and disease. For researchers and developers in the thyroid space, a comprehensive grasp of DIT's chemical properties is not merely academic; it is essential for the rational design of experiments, the development of diagnostics, and the discovery of novel therapeutic interventions.

References

-

Dème D, Fimiani E, Pommier J, Nunez J. (1975). Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase. European Journal of Biochemistry, 51(2):329–36. [Link]

-

Wikipedia. Diiodotyrosine. [Link]

-

Monoiodotyrosine (MIT) and Diiodotyrosine (DIT); Definition and Role in Thyroid Hormone synthesis. (2025). YouTube. [Link]

-

Nakamura M, Ohtaki S. (1994). [Molecular Mechanism of Thyroid Hormone Synthesis]. Nihon Rinsho, 52(4):857-63. [Link]

-

Yin, S., et al. (2006). Differentiation of diiodothyronines using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 41(11), 1471-1478. [Link]

-

CUSABIO. Thyroid hormone synthesis. [Link]

-

PubChem. Diiodotyrosine, D-. National Center for Biotechnology Information. [Link]

-

Taurog, A., et al. (1994). Coupling of Iodotyrosine Catalyzed by Human Thyroid Peroxidase in Vitro. Journal of Clinical Endocrinology & Metabolism, 78(1), 131-138. [Link]

-

Thomas, S. R., et al. (2009). Crystal Structure of Iodotyrosine Deiodinase, a Novel Flavoprotein Responsible for Iodide Salvage in Thyroid Glands. Journal of Biological Chemistry, 284(29), 19659-19667. [Link]

-

Carcelén, J. N., et al. (2022). Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry. Analyst, 147(6), 1165-1174. [Link]

-

PubChem. 3,5-Diiodotyrosine. National Center for Biotechnology Information. [Link]

-

Carcelén, J. N., et al. (2022). Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry. The Analyst, 147(6), 1165-1174. [Link]

-

ResearchGate. The chemical structure of 3,5-diiodotyrosine (DIT). [Link]

-

PubChem. 3',5'-Diiodo-L-tyrosine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2013). Analysis of thyroid tissues by FT-IR microspectroscopy. Analyst Blog. [Link]

-

ResearchGate. Chemical structures of diiodotyrosine, tetraiododityrosine, hexaiodotrityrosine and erythrosine. [Link]

-

Merck Index. 3,5-Diiodotyrosine. [Link]

-

Yip, C., & Klebanoff, S. J. (1963). The Oxidation of 3,5-Diiodotyrosine by Peroxidase and Hydrogen Peroxide. Biochimica et Biophysica Acta (BBA) - General Subjects, 74(4), 747-750. [Link]

-

Caring Sunshine. Ingredient: Diiodotyrosine. [Link]

-

Pitt-Rivers, R. (1948). The oxidation of diiodotyrosine derivatives. Biochemical Journal, 43(2), 223-231. [Link]

-

ResearchGate. Possible coupling reaction sequence. [Link]

-

Data Commons. Diiodotyrosine. [Link]

-

ResearchGate. Aromatic region of 500-MHz 1 H NMR spectra of dityrosine, trityrosine, and pulcherosine. [Link]

-

Breton, J., et al. (1998). Fourier Transform Infrared Difference Study of tyrosineD Oxidation and Plastoquinone QA Reduction in Photosystem II. Biochemistry, 37(32), 11375-11384. [Link]

-

Covelli, I., Van Zyl, A., & Edelhoch, H. (1971). Spectrophotometric determination of monoiodotyrosine, diiodotyrosine, and thyroxine in iodoproteins. Analytical Biochemistry, 42(1), 82-90. [Link]

-

FooDB. Showing Compound Iodotyrosine (FDB021875). [Link]

-

Jones, C. R., et al. (1978). 1H and 13C NMR Relaxation Studies of Molecular Dynamics of the Thyroid Hormones Thyroxine, 3,5,3'-Triiodothyronine, and 3,5-Diiodothyronine. Journal of the American Chemical Society, 100(13), 4104-4110. [Link]

-

Global Substance Registration System. DIIODOTYROSINE, DL-. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000021). [Link]

-

ResearchGate. The chemical structures of monoiodotyrosine (MIT), di-iodotyrosine... [Link]

-

National Center for Biotechnology Information. Diiodotyrosine - MeSH. [Link]

-